Cas no 920390-09-6 (4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide)

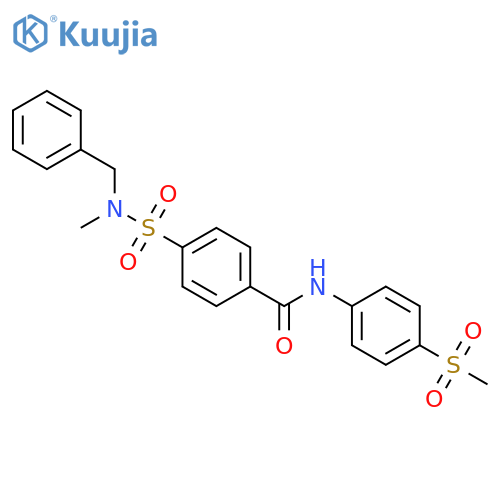

920390-09-6 structure

商品名:4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide

CAS番号:920390-09-6

MF:C22H22N2O5S2

メガワット:458.550483226776

CID:5458347

4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide

- 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide

-

- インチ: 1S/C22H22N2O5S2/c1-24(16-17-6-4-3-5-7-17)31(28,29)21-12-8-18(9-13-21)22(25)23-19-10-14-20(15-11-19)30(2,26)27/h3-15H,16H2,1-2H3,(H,23,25)

- InChIKey: HTECSAJTNPNGKK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(C)(=O)=O)C=C1)(=O)C1=CC=C(S(N(CC2=CC=CC=C2)C)(=O)=O)C=C1

4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2889-0219-3mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 3mg |

$63.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-1mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 1mg |

$54.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-10mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 10mg |

$79.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-20μmol |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 20μmol |

$79.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-25mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-100mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 100mg |

$248.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-4mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 4mg |

$66.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-15mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-40mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 40mg |

$140.0 | 2023-11-21 | |

| Life Chemicals | F2889-0219-50mg |

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |

920390-09-6 | 90%+ | 50mg |

$160.0 | 2023-11-21 |

4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

920390-09-6 (4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量